

# ENT-C225 Safety and Toxicology Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ENT-C225  |           |
| Cat. No.:            | B15139658 | Get Quote |

Disclaimer: This document provides a comprehensive template for a safety and toxicology profile of the TrkB agonist, **ENT-C225**. Publicly available information on the safety and toxicology of **ENT-C225** is limited to in vitro studies. The following sections on in vivo toxicology, safety pharmacology, and genotoxicity are based on standard preclinical testing guidelines and should be considered a template to be populated with actual study data as it becomes available.

## **Executive Summary**

**ENT-C225** is a novel small molecule activator of the Tropomyosin receptor kinase B (TrkB), a key receptor in the neurotrophin signaling pathway, with potential therapeutic applications in neurodegenerative disorders. This document provides a summary of the known and projected non-clinical safety and toxicology profile of **ENT-C225**. The available in vitro data suggests a favorable preliminary safety profile. A comprehensive preclinical toxicology program, compliant with international regulatory guidelines, is necessary to fully characterize the safety of **ENT-C225** prior to human clinical trials. This guide outlines the structure and typical data components of such a program.

## **Introduction to ENT-C225**

**ENT-C225** is a potent and selective agonist of the TrkB receptor, mimicking the neuroprotective and neurogenic effects of its endogenous ligand, brain-derived neurotrophic factor (BDNF). By activating TrkB and its downstream signaling cascades, **ENT-C225** promotes neuronal survival,



differentiation, and synaptic plasticity. Its therapeutic potential is being explored for a range of neurological conditions.

**Chemical Properties of ENT-C225** 

| Property         | Value        |
|------------------|--------------|
| Chemical Formula | C26H40N4O5   |
| Molecular Weight | 488.62 g/mol |
| CAS Number       | 2919962-53-9 |

# **Non-Clinical Safety and Toxicology**

A comprehensive non-clinical safety and toxicology program is essential to characterize the potential risks of **ENT-C225**. The following sections detail the standard battery of studies performed to support clinical development.

## **In Vitro Toxicology**

In vitro toxicology studies provide initial insights into the cytotoxic potential of a compound at the cellular level.

### 3.1.1 Cytotoxicity in NIH-3T3 TrkB Stable Transfected Cell Line

Available data from in vitro studies on a stable TrkB-expressing NIH-3T3 cell line indicate that **ENT-C225** can reduce cell mortality induced by serum deprivation.[1]

| Assay                                   | Cell Line             | Concentration          | Result                                                            | Reference                     |
|-----------------------------------------|-----------------------|------------------------|-------------------------------------------------------------------|-------------------------------|
| CellTox™ Green<br>Cytotoxicity<br>Assay | NIH-3T3 TrkB          | 1 μM (24h)             | Significantly improves cell viability and reduces cell mortality. | Antonijevic M, et<br>al. 2023 |
| Neuroprotective<br>Effect               | Primary<br>Astrocytes | 500 pM - 1 μM<br>(48h) | Dose-dependent neuroprotective effect.                            | MedChemExpres<br>s            |



Experimental Protocol: CellTox™ Green Cytotoxicity Assay

- Objective: To assess the ability of ENT-C225 to reduce cell death caused by serum deprivation in a TrkB-expressing cell line.
- Cell Line: NIH-3T3 cells stably transfected to express the TrkB receptor.
- Methodology:
  - Cells are seeded in 96-well plates and allowed to adhere.
  - The growth medium is replaced with a serum-free medium to induce apoptosis.
  - ENT-C225 is added to the wells at various concentrations. A positive control (BDNF) and a
    vehicle control are included.
  - After a 24-hour incubation period, the CellTox™ Green Dye is added to all wells. This dye
    is impermeable to live cells but stains the DNA of dead cells.
  - Fluorescence is measured using a plate reader to quantify the number of dead cells.
  - The reduction in cell death is calculated relative to the vehicle control.

## In Vivo Toxicology

In vivo studies are critical for understanding the systemic effects of **ENT-C225** in a living organism. The following are standard studies conducted in compliance with OECD guidelines.

#### 3.2.1 Acute Oral Toxicity

This study aims to determine the potential adverse effects of a single oral dose of **ENT-C225**.



| Study Type             | Species | Dosing                | Key Findings<br>(Placeholder)                                                     | Guideline |
|------------------------|---------|-----------------------|-----------------------------------------------------------------------------------|-----------|
| Acute Oral<br>Toxicity | Rat     | Single oral<br>gavage | No mortality or significant clinical signs of toxicity observed up to 2000 mg/kg. | OECD 420  |

Experimental Protocol: Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

- Objective: To determine the acute oral toxicity of ENT-C225.[2][3][4][5][6]
- Species: Wistar rats (female).
- Methodology:
  - A sighting study is performed with a single animal to determine the appropriate starting dose.
  - For the main study, five female rats are used for each dose level (e.g., 5, 50, 300, 2000 mg/kg).
  - Animals are fasted overnight prior to dosing.
  - ENT-C225 is administered as a single dose via oral gavage.
  - Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
  - At the end of the observation period, all animals are subjected to a gross necropsy.

### 3.2.2 Sub-chronic Repeated Dose Toxicity

This study evaluates the effects of repeated oral administration of **ENT-C225** over a 90-day period.



| Study Type                               | Species | Dosing                           | Key Findings<br>(Placeholder)                                                                                                                  | Guideline |
|------------------------------------------|---------|----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 90-Day<br>Repeated Dose<br>Oral Toxicity | Rat     | Daily oral gavage<br>for 90 days | No adverse effects observed at doses up to [X] mg/kg/day. Target organs for toxicity at higher doses were identified as [e.g., liver, kidney]. | OECD 408  |

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

- Objective: To characterize the toxicity profile of ENT-C225 following repeated oral administration for 90 days.[7][8][9][10][11]
- Species: Sprague-Dawley rats (10 males and 10 females per group).
- Methodology:
  - At least three dose groups and a control group are used.
  - ENT-C225 is administered daily via oral gavage for 90 consecutive days.
  - Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
  - Ophthalmological examinations, hematology, clinical biochemistry, and urinalysis are conducted at specified intervals.
  - At the end of the treatment period, all animals undergo a full necropsy, and a comprehensive list of tissues is collected for histopathological examination.

# **Safety Pharmacology**



Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of **ENT-C225** on vital physiological functions.

| Study Type                | Species                            | Key Endpoints<br>(Placeholder)                                  | Findings<br>(Placeholder)                             | Guideline   |
|---------------------------|------------------------------------|-----------------------------------------------------------------|-------------------------------------------------------|-------------|
| Cardiovascular            | Conscious<br>Telemeterized<br>Dogs | ECG, Blood<br>Pressure, Heart<br>Rate                           | No significant effects on cardiovascular parameters.  | ICH S7A/S7B |
| Respiratory               | Conscious Rats                     | Respiratory<br>Rate, Tidal<br>Volume                            | No adverse effects on respiratory function.           | ICH S7A     |
| Central Nervous<br>System | Rats                               | Irwin Test<br>(Behavioral and<br>Physiological<br>Observations) | No significant effects on neurobehavioral parameters. | ICH S7A     |

Experimental Protocol: Safety Pharmacology Core Battery

- Objective: To assess the effects of ENT-C225 on the cardiovascular, respiratory, and central nervous systems.[12][13][14][15][16]
- Cardiovascular System (Dog):
  - Conscious dogs implanted with telemetry transmitters are used.
  - A single dose of **ENT-C225** is administered.
  - Electrocardiogram (ECG), blood pressure, and heart rate are continuously monitored.
- Respiratory System (Rat):
  - Rats are placed in whole-body plethysmography chambers.
  - Respiratory rate and tidal volume are measured following a single dose of ENT-C225.



- Central Nervous System (Rat):
  - A functional observational battery (FOB) or Irwin test is conducted.
  - Rats are observed for changes in behavior, autonomic function, and neuromuscular coordination after a single dose of ENT-C225.

## Genotoxicity

Genotoxicity studies assess the potential of ENT-C225 to damage genetic material.

| Assay Type                                      | System                      | Metabolic<br>Activation | Result<br>(Placeholder) | Guideline |
|-------------------------------------------------|-----------------------------|-------------------------|-------------------------|-----------|
| Bacterial<br>Reverse<br>Mutation (Ames<br>Test) | S. typhimurium &<br>E. coli | With and without<br>S9  | Negative                | OECD 471  |
| In Vivo<br>Micronucleus<br>Test                 | Mouse Bone<br>Marrow        | N/A                     | Negative                | OECD 474  |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

- Objective: To evaluate the mutagenic potential of **ENT-C225** by its ability to induce reverse mutations in amino acid-requiring strains of bacteria.[17][18][19][20][21]
- Test System:Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
- Methodology:
  - The test is performed with and without a metabolic activation system (S9 fraction from rat liver).
  - Several concentrations of ENT-C225 are tested.



- The bacteria, test compound, and S9 mix (if applicable) are incubated together.
- The mixture is plated on a minimal agar medium lacking the required amino acid.
- After incubation, the number of revertant colonies is counted. A significant, dosedependent increase in revertant colonies indicates a mutagenic potential.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Objective: To determine if ENT-C225 induces chromosomal damage in bone marrow erythroblasts of treated animals.[22][23][24][25][26]
- Species: C57BL/6 mice.
- Methodology:
  - At least three dose levels of ENT-C225 are administered to groups of mice, typically via the intended clinical route.
  - Bone marrow is collected at appropriate time points after treatment.
  - Bone marrow smears are prepared, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.
  - An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Simplified TrkB signaling pathway activated by ENT-C225.





# **Experimental Workflow**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guideline 420: Acute oral Toxicity Fixed Dose Procedure | PPTX [slideshare.net]
- 5. Acute Oral Toxicity test Fixed Dose Procedure (OECD 420: 2001). IVAMI [ivami.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Oral Toxicity OECD 408 Altogen Labs [altogenlabs.com]
- 10. Sub-chronic toxicity studies GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI [ivami.com]
- 12. Principles of Safety Pharmacology PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety pharmacology Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. criver.com [criver.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. nib.si [nib.si]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 20. Bacterial Reverse Mutation Test (Ames Test) Creative Bioarray | Creative Bioarray | Creative Bioarray.com



- 21. iphasebiosci.com [iphasebiosci.com]
- 22. nucro-technics.com [nucro-technics.com]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. inotiv.com [inotiv.com]
- To cite this document: BenchChem. [ENT-C225 Safety and Toxicology Profile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139658#ent-c225-safety-and-toxicology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com